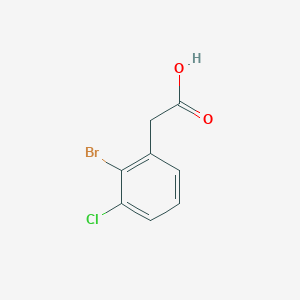

2-Bromo-3-chlorophenylacetic acid

CAS No.: 1261775-55-6

Cat. No.: VC3381668

Molecular Formula: C8H6BrClO2

Molecular Weight: 249.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261775-55-6 |

|---|---|

| Molecular Formula | C8H6BrClO2 |

| Molecular Weight | 249.49 g/mol |

| IUPAC Name | 2-(2-bromo-3-chlorophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H6BrClO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) |

| Standard InChI Key | BWWZVTBUNNJBBT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)Br)CC(=O)O |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Br)CC(=O)O |

Introduction

Structural Characteristics and Chemical Identity

Basic Chemical Information

2-Bromo-3-chlorophenylacetic acid is characterized by its molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . The compound contains both bromine and chlorine atoms, which significantly influence its chemical behavior and reactivity. The presence of these halogen atoms confers distinct electronic properties to the molecule, affecting its interactions with various chemical reagents and biological systems.

The compound is identified in chemical databases by several key identifiers. It has been assigned the CAS Registry Number 1261775-55-6, which uniquely identifies this specific chemical structure . This CAS number is essential for regulatory compliance and proper identification in scientific literature and commercial applications.

Structural Isomers and Related Compounds

It is important to distinguish 2-Bromo-3-chlorophenylacetic acid from its structural isomers, which possess different substitution patterns. A notable isomer is 2-Bromo-2-(3-chlorophenyl)acetic acid (CAS: 3381-74-6), where the chlorine atom is also at the 3-position of the phenyl ring, but the structure differs in the positioning of the bromine atom . Another related compound is alpha-Bromo-2-chlorophenylacetic acid (CAS: 29270-30-2), where the chlorine atom is at the 2-position of the phenyl ring .

These structural differences, although subtle, can significantly impact the chemical properties and biological activities of these compounds. The table below compares the key characteristics of 2-Bromo-3-chlorophenylacetic acid with its isomers:

| Compound | CAS Number | Structural Feature | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Bromo-3-chlorophenylacetic acid | 1261775-55-6 | Chlorine at 3-position of phenyl ring | 249.49 |

| 2-Bromo-2-(3-chlorophenyl)acetic acid | 3381-74-6 | Chlorine at 3-position, different bromine position | 249.49 |

| Alpha-Bromo-2-chlorophenylacetic acid | 29270-30-2 | Chlorine at 2-position of phenyl ring | 249.488 |

Physical and Chemical Properties

Spectroscopic Characteristics

Spectroscopic data provides valuable information about the structural features of 2-Bromo-3-chlorophenylacetic acid. While specific spectral data is limited in the available sources, related compounds with similar structures typically exhibit characteristic patterns in their NMR spectra. The aromatic protons of the phenyl ring generally appear in the range of 7.0-7.8 ppm in 1H NMR spectra, while the acidic proton of the carboxylic acid group typically appears as a broad signal at higher chemical shifts.

Infrared spectroscopy would reveal characteristic absorption bands for the carboxylic acid group, including a strong C=O stretching band around 1700-1730 cm⁻¹ and a broad O-H stretching band in the 2500-3300 cm⁻¹ region. The C-Br and C-Cl bonds would also produce characteristic absorption bands in the fingerprint region of the spectrum.

Synthesis Routes and Preparation Methods

Laboratory Synthesis Methods

Several synthetic approaches can be employed to prepare 2-Bromo-3-chlorophenylacetic acid, drawing parallels from the synthesis of related compounds. One common method likely involves the bromination of 3-chlorophenylacetic acid using bromine in the presence of a suitable catalyst. This reaction typically proceeds through the formation of an enol intermediate, followed by electrophilic attack by bromine.

Another potential synthetic route could involve the reaction of 3-chlorobenzyl bromide with magnesium in dry ether to form a Grignard reagent, which is then reacted with carbon dioxide to yield the desired product after acidification. This approach would be similar to the Grignard reaction method described for related halogenated phenylacetic acid derivatives .

Industrial Production Considerations

For industrial-scale production, the synthesis methods are often optimized to ensure efficiency, cost-effectiveness, and environmental sustainability. Industrial production of 2-Bromo-3-chlorophenylacetic acid may involve continuous flow reactors and automated systems to maintain consistent quality and yield . The production process needs to be carefully controlled to ensure the desired substitution pattern and to minimize the formation of isomeric byproducts.

The scale-up from laboratory to industrial production requires careful consideration of reaction parameters, such as temperature, concentration, and mixing efficiency. Additionally, purification methods need to be optimized to achieve the high purity (≥98%) required for commercial applications .

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions

Due to the presence of the bromine atom at the alpha position of the carboxylic acid group, 2-Bromo-3-chlorophenylacetic acid can undergo nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for its replacement by various nucleophiles. For instance, reaction with hydroxide ions can lead to the formation of 2-hydroxy-3-chlorophenylacetic acid.

These substitution reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, resulting in the inversion of configuration at this stereogenic center. Common nucleophiles that can participate in such reactions include hydroxide, alkoxide, thiolate, and amine groups.

Oxidation and Reduction Pathways

2-Bromo-3-chlorophenylacetic acid can undergo various oxidation and reduction reactions. Oxidation reactions may involve the transformation of the carboxylic acid group or modifications to the aromatic ring. Potassium permanganate in acidic or neutral medium is a common oxidizing agent that could be employed for such transformations.

Reduction reactions, on the other hand, may target either the carboxylic acid group or the carbon-halogen bonds. Lithium aluminum hydride (LiAlH4) in dry ether could potentially reduce the carboxylic acid group to form the corresponding alcohol derivative, 2-bromo-3-chlorophenylethanol. The selective reduction of carbon-halogen bonds might be achieved using catalytic hydrogenation under controlled conditions.

Interactions with Biological Systems

The biochemical properties of 2-Bromo-3-chlorophenylacetic acid suggest potential interactions with various biological systems. The compound may interact with enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450 monooxygenases. These enzymes catalyze the hydroxylation of aromatic rings, which could lead to the formation of hydroxylated derivatives of the compound.

In certain cell types, 2-Bromo-3-chlorophenylacetic acid may influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in hepatocytes, it might induce the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases.

Applications and Utilization

Research Applications

2-Bromo-3-chlorophenylacetic acid serves as a valuable research tool in various scientific disciplines. Its well-defined structure and reactivity make it suitable for studying fundamental organic reactions and developing new synthetic methodologies. The compound can be employed as a model substrate for investigating halogen-mediated reactions and for developing selective functionalization strategies.

In biochemical research, 2-Bromo-3-chlorophenylacetic acid may be used to probe enzyme mechanisms, particularly those involving halogenated substrates. Its interactions with specific enzymes could provide insights into substrate recognition and catalytic mechanisms.

Industrial and Pharmaceutical Applications

The industrial applications of 2-Bromo-3-chlorophenylacetic acid are diverse, particularly in the synthesis of more complex organic compounds. It serves as a versatile building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the bromine and chlorine atoms provides sites for further functionalization, enabling the construction of complex molecular architectures.

In pharmaceutical development, halogenated phenylacetic acid derivatives have shown potential as precursors for the synthesis of biologically active compounds. The specific substitution pattern in 2-Bromo-3-chlorophenylacetic acid could impart unique properties to the resulting drug candidates, potentially affecting their pharmacokinetic and pharmacodynamic profiles.

Analytical Methods and Characterization

Identification Techniques

The identification and characterization of 2-Bromo-3-chlorophenylacetic acid can be achieved through various analytical techniques. Mass spectrometry provides information about the molecular weight and fragmentation pattern, helping to confirm the molecular structure. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, offers detailed insights into the hydrogen and carbon environments within the molecule.

X-ray crystallography, when applicable, can provide definitive information about the three-dimensional arrangement of atoms in the crystal structure of 2-Bromo-3-chlorophenylacetic acid. This technique is particularly valuable for confirming the substitution pattern on the phenyl ring and the stereochemistry at the alpha carbon atom.

Quality Control Parameters

For commercial applications, quality control is essential to ensure the purity and identity of 2-Bromo-3-chlorophenylacetic acid. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for purity assessment, allowing for the detection and quantification of potential impurities.

Certificates of Analysis (COA) typically accompany commercial samples, providing specific batch information and purity data . These certificates ensure traceability and compliance with quality standards, which is crucial for research applications and industrial use.

Comparative Analysis with Related Compounds

Structure-Activity Relationships

The structure-activity relationships of 2-Bromo-3-chlorophenylacetic acid and its analogs provide valuable insights into the influence of substitution patterns on chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly affect the electronic distribution and steric environment of the molecule, thereby modulating its interactions with other compounds and biological targets.

Comparing 2-Bromo-3-chlorophenylacetic acid with its isomers, such as 2-Bromo-2-(3-chlorophenyl)acetic acid and alpha-Bromo-2-chlorophenylacetic acid, reveals how subtle structural differences can lead to distinct chemical behaviors. These structure-activity relationships are valuable for rational design in medicinal chemistry and material science.

Functional Group Contributions

The chlorine substituent on the phenyl ring affects the electronic properties of the aromatic system, potentially influencing the reactivity of the entire molecule. Understanding these functional group contributions is essential for predicting the behavior of 2-Bromo-3-chlorophenylacetic acid in various chemical and biological contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume